molecular formula C10H9NO4S B3121603 8-Hydroxy-2-methylquinoline-5-sulfonic acid CAS No. 29021-67-8

8-Hydroxy-2-methylquinoline-5-sulfonic acid

Cat. No. B3121603
CAS RN: 29021-67-8
M. Wt: 239.25 g/mol
InChI Key: RDYCCKHYFOQHOD-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-sulfonic acid, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, is an organic crystalline material that is made up of two rings: a phenol ring fused with a pyridine ring . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions . It has a wide range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions .


Synthesis Analysis

A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .


Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). Theoretical characterization was carried out to determine spectroscopic and electronic properties .


Physical And Chemical Properties Analysis

The molecular weight of 8-Hydroxyquinoline-5-sulfonic acid is 225.221 . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .

Scientific Research Applications

Fluorescence and Complexometric Titration

8-Hydroxyquinoline-5-sulfonic acid is employed in complexometric titrations due to its fluorescent properties. The fluorescence of its metal complexes disappears when titrated with a stronger, non-fluorescing complexing agent, indicating endpoints in both complexometric and acid-base titrations (Bishop, 1963).

Optrode Material Characteristics

This compound, when doped in silicate gel, exhibits characteristics suitable for detecting transition metal ions. The study of analyte ion-induced perturbations in the doped gels using spectroscopic techniques reveals its potential in remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).

Analytical Method for Cation Mixtures

Solutions of cation complexes with 8-hydroxyquinoline-5-sulfonic acid have been studied for their fluorescence. The method, especially applicable to small or very dilute samples, offers a new analytical approach for mixtures of cations with similar reactions (Bishop, 1963).

High-performance Liquid Chromatography

The compound is used in high-performance reversed-phase liquid chromatography for determining metals like Al(III), Cu(II), Ga(III), and Fe(III). The method involves direct aqueous injection after complexation with 8-Hydroxyquinoline-5-sulfonic acid, proving effective in a specific concentration range (Shijo, Saitoh, & Suzuki, 1989).

Multivariate Curve Resolution-Alternating Least Squares

The UV-vis spectrum of 8-hydroxyquinoline-5-sulfonic acid is measured as a function of pH to introduce students to chemometric treatments of evolving signals. This experiment helps estimate the acid-base constants of the compound, useful in analytical chemistry (Rodríguez-Rodríguez et al., 2007).

Ion-Exchange Properties

Copolymer resins synthesized with 8-hydroxyquinoline-5-sulfonic acid exhibit selective chelating ion-exchange properties for certain metals, highlighting their potential in environmental and analytical applications (Mane, Wahane, & Gurnule, 2009).

Spectroscopic Study

The ultraviolet and visible absorption spectra of 8-hydroxyquinoline-5-sulfonic acid have been measured, providing insights into its photophysical properties (Sekido, Tanaka, & Masuda, 1973).

Synthesis of 2-thiohydantoin Derivatives

Mesoporous silica functionalized with 8-hydroxyquinoline-5-sulfonic acid has been used as a recyclable nanocatalyst for the synthesis of 2-thiohydantoin derivatives, showcasing its catalytic potential (Fathi Vavsari et al., 2016).

Safety And Hazards

8-Hydroxyquinoline-5-sulfonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

8-Hydroxyquinoline and its derivatives are commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . As a potential promising candidate for combating multidrug-resistant Neisseria gonorrhoeae, there is a possibility of repositioning 8-hydroxyquinoline derivatives .

properties

IUPAC Name

8-hydroxy-2-methylquinoline-5-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-6-2-3-7-9(16(13,14)15)5-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYCCKHYFOQHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)S(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364829
Record name 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-2-methylquinoline-5-sulfonic acid

CAS RN

29021-67-8
Record name 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oleum (18-24% SO3, 20 ml) was added to a solution of 2-methyl-quinolin-8-ol (10 g, 62.8 mmol) in concentrated sulfuric acid (40 ml). After warming to 65° C. for 2 hours, the reaction mixture was poured onto 200 g of crushed ice. The suspension was diluted with acetone (60 ml) and stirred for 10 minutes, whereupon solids were filtered off. After washing with acetone (3×60 ml) and drying under high vacuum, the title compound (14.13 g, 94%) was obtained as a slightly yellowish solid. 1H NMR (400 MHz, d6-DMSO): δ=9.60 (d, J=8.3 Hz, 1H), 8.02-7.94 (m, 2H), 7.29 (d, J=7.7 Hz, 1H), 2.94 (s, 3H). MS (ES+): 240.2 (M+H)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Holder, RM Bruno, D Shkredova… - Artery …, 2019 - research.usc.edu.au
Background: Assessment of endothelial function using brachial artery flow-mediated dilation (FMD) predicts future cardiovascular disease (CVD) risk. However, poor adherence to …
Number of citations: 1 research.usc.edu.au
A Eagles, M Sayers, D Lovell - International Journal of …, 2016 - research.usc.edu.au
Background: The standing vertical jump (SVJ) and standing broad jump (SBJ) are athletic assessment and talent identification tools. Limited biomechanical comparison of the styles …
Number of citations: 6 research.usc.edu.au
JJ Didier, P Glave, J Montz - Journal of Fitness Research, 2013 - research.usc.edu.au
… bidentate complexing agent oxine (8-hydroxyquinoline): these are 8-hydroxyquinoline-5-sulfonic acid (a dihydrate) (Banerjee et al., 1984), 8-hydroxy-2-methylquinoline-5-sulfonic acid (…
Number of citations: 2 research.usc.edu.au
PE Laks, SJ Rettig, J Trotter - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
… Bond lengths and angles (Table 2) are generally close to those in related molecules, eg 8-hydroxy-2-methylquinoline-5-sulfonic acid monohy- drate (Merritt & Duffin, 1970). The …
Number of citations: 3 scripts.iucr.org
G Smith, UD Wermuth, DJ Young… - … Section E: Structure …, 2004 - scripts.iucr.org
The crystal structure of 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), C10H9NO3S, shows the presence of a sulfonate–aminium group zwitterion, viz. 5-ammonio-2-…
Number of citations: 7 scripts.iucr.org
S Li, CM Freitag, JJ Morrell, T Okabe - BioResources, 2012 - research.usc.edu.au
Copyright Đ 2004 The Authors. For information about this journal please refer to the journal's website. All articles published in Acta Crystallographica Section E are open access and …
Number of citations: 9 research.usc.edu.au
L Obijiofor, F Hanusch - Covenant Journal of Communication, 2013 - research.usc.edu.au
… bidentate complexing agent oxine (8-hydroxyquinoline): these are 8-hydroxyquinoline-5-sulfonic acid (a dihydrate) (Banerjee et al., 1984), 8-hydroxy-2-methylquinoline-5-sulfonic acid (…
Number of citations: 17 research.usc.edu.au
CA Loto, A Olofinjana, JE Oniso… - Canadian Journal of …, 2015 - research.usc.edu.au
Copyright Đ 2004 The Authors. For information about this journal please refer to the journal's website. All articles published in Acta Crystallographica Section E are open access and …
Number of citations: 6 research.usc.edu.au
AL Harvey - Journal of Fitness Research, 2012 - research.usc.edu.au
… bidentate complexing agent oxine (8-hydroxyquinoline): these are 8-hydroxyquinoline-5-sulfonic acid (a dihydrate) (Banerjee et al., 1984), 8-hydroxy-2-methylquinoline-5-sulfonic acid (…
Number of citations: 9 research.usc.edu.au
R Ram, K Friedman, RV Chand… - Asian Journal of …, 2014 - research.usc.edu.au
Copyright Đ 2004 The Authors. For information about this journal please refer to the journal's website. All articles published in Acta Crystallographica Section E are open access and …
Number of citations: 5 research.usc.edu.au

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